molecular formula C9H20N2O4S B12520416 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid CAS No. 819863-55-3

3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid

Cat. No.: B12520416
CAS No.: 819863-55-3
M. Wt: 252.33 g/mol
InChI Key: NJFBAMSKPGHQCL-UHFFFAOYSA-N
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Description

3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a sulfonic acid group, a secondary amine, and a primary amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methylbutylamine with a sulfonic acid derivative under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

    Substitution: The amine and amide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates.

Scientific Research Applications

3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing the activity of enzymes and other proteins. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid
  • 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonate
  • 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

819863-55-3

Molecular Formula

C9H20N2O4S

Molecular Weight

252.33 g/mol

IUPAC Name

3-[(2-carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid

InChI

InChI=1S/C9H20N2O4S/c1-7(2)8(9(10)12)6-11-4-3-5-16(13,14)15/h7-8,11H,3-6H2,1-2H3,(H2,10,12)(H,13,14,15)

InChI Key

NJFBAMSKPGHQCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CNCCCS(=O)(=O)O)C(=O)N

Origin of Product

United States

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